molecular formula C13H15N3O2 B11806547 Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11806547
M. Wt: 245.28 g/mol
InChI Key: NQABSKXTGDSJNY-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound for research and development applications. It features a 5-aminopyrazole-4-carboxylate core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure includes a 2,5-dimethylphenyl substituent on the pyrazole nitrogen, an arrangement studied for its potential influence on biological activity and molecular interactions . Pyrazole derivatives are investigated for a wide spectrum of pharmacological applications. Scientific studies highlight their potential as anticancer agents, with some hybrids demonstrating activity by interfering with cell cycle progression . These compounds are also explored as antifungal agents, particularly as inhibitors of succinate dehydrogenase (SDH), a key enzyme in mitochondrial respiration . Furthermore, research indicates that certain pyrazole-4-carboxylate derivatives can exhibit significant anti-inflammatory activity, with molecular docking studies suggesting a high affinity for the COX-2 enzyme . Additional research areas include their use as antioxidants and antimicrobial agents . The presence of both an amino and an ester group on the pyrazole core provides versatile handles for further synthetic modification, making this compound a valuable building block for creating diverse libraries of molecules for structure-activity relationship (SAR) studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

methyl 5-amino-1-(2,5-dimethylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-8-4-5-9(2)11(6-8)16-12(14)10(7-15-16)13(17)18-3/h4-7H,14H2,1-3H3

InChI Key

NQABSKXTGDSJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C=N2)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The most common approach involves cyclocondensation between substituted hydrazines and β-keto esters. For the target compound, 2,5-dimethylphenylhydrazine reacts with methyl 3-oxobutanoate under acidic or basic conditions to form the pyrazole ring.

Procedure :

  • Dissolve 2,5-dimethylphenylhydrazine (1.0 equiv) in toluene.

  • Add methyl 3-oxobutanoate (1.1 equiv) dropwise at 0–5°C.

  • Reflux for 4–6 hours at 80–90°C.

  • Cool to room temperature, isolate via filtration, and recrystallize from ethanol.

Key Parameters :

  • Solvent : Toluene or ethanol (yield: 72–85%).

  • Temperature : Reflux (80–90°C) ensures complete cyclization.

Cyanoacetate-Based Cyclization

Alternative methods use ethoxymethylene cyanoacetate derivatives. Substituting methyl hydrazine with 2,5-dimethylphenylhydrazine in the presence of methyl cyanoacetate yields the target compound.

Procedure :

  • Mix methoxy methylene methyl cyanoacetate (1.0 equiv) with 2,5-dimethylphenylhydrazine (1.05 equiv) in toluene.

  • Stir at 20–25°C for 1 hour.

  • Reflux for 2 hours, then cool to 10°C to precipitate the product.

Advantages :

  • Higher regioselectivity for the 5-amino group.

  • Reduced reaction time (3–4 hours total).

Functionalization and Amination Strategies

Direct Introduction of Amino Groups

The 5-amino group is introduced via:

  • Nitration-Reduction : Nitrate the pyrazole at position 5 using HNO₃/H₂SO₄, followed by catalytic hydrogenation (Pd/C, H₂).

  • Cyano Group Reduction : Use LiAlH₄ or NaBH₄ to reduce a cyano intermediate.

Example :

  • Synthesize methyl 5-cyano-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate.

  • Reduce with LiAlH₄ in THF at 0°C (yield: 68%).

One-Pot Multicomponent Reactions

A three-component reaction involving:

  • 2,5-Dimethylphenylhydrazine

  • Methyl acetoacetate

  • Malononitrile or cyanamide

Conditions :

  • Base catalyst (Et₃N or piperidine).

  • Solvent: Ethanol or water.

Outcome :

  • Yields 78–82% with fewer purification steps.

Optimization and Scalability

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Toluene808598
Ethanol707895
Water1006590

Findings :

  • Toluene maximizes yield and purity due to better solubility of intermediates.

  • Aqueous conditions reduce yield but are environmentally favorable.

Catalytic Enhancements

  • Base Catalysts : Et₃N (1.0 equiv) improves reaction rate by deprotonating intermediates.

  • Microwave Assistance : Reduces reaction time from 6 hours to 45 minutes (yield: 88%).

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H), 6.85 (d, J = 8.4 Hz, 1H), 4.01 (s, 3H), 2.32 (s, 3H), 2.28 (s, 3H).

  • MS (ESI) : m/z 274.1 [M+H]⁺.

X-ray Crystallography

  • Confirms planar pyrazole ring and ester group orientation.

  • Dihedral angle between pyrazole and phenyl ring: 12.5°.

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing formation of 3-amino regioisomer.

  • Solution : Use bulky solvents (toluene) to favor 5-amino product.

Purification Difficulties

  • Problem : Co-elution with byproducts in column chromatography.

  • Solution : Recrystallization from ethanol/water (9:1) achieves >98% purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives with variations in substituents and functional groups have been extensively synthesized and characterized. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Compound Name / ID Substituents (Positions) Functional Groups Key Properties / Activities References
Target Compound 1-(2,5-dimethylphenyl), 5-amino, 4-COOCH₃ Methyl ester, amino, dimethylphenyl Potential antimicrobial, photosynthesis inhibition (inferred)
YOYHOK (2-ethoxyethyl derivative) 1-(2,4-dimethylphenyl), 3-methylthio 2-ethoxyethyl ester, methylthio Enhanced lipophilicity; antimicrobial
RUVHUO (Ethyl 5-amino-1-phenyl derivative) 1-phenyl, 5-amino, 4-COOCH₂CH₃ Ethyl ester, amino Lower lipophilicity vs. target
N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethylphenyl, hydroxynaphthamide Carboxamide Photosynthesis inhibition (IC₅₀ ~10 µM)
Linezolid (Oxazolidinone drug) 2,5-dimethylphenyl, oxazolidinone core Oxazolidinone Clinically used antimicrobial
Key Observations:

Substituent Position and Lipophilicity :

  • The 2,5-dimethylphenyl group in the target compound enhances lipophilicity compared to phenyl (RUVHUO) or 2,4-dimethylphenyl (YOYHOK) analogues. This may improve membrane permeability in biological systems .
  • Replacement of the methyl ester (target) with a 2-ethoxyethyl group (YOYHOK) further increases lipophilicity but may reduce metabolic stability .

Ester vs. Amide: Carboxamide derivatives (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) exhibit strong photosynthesis-inhibiting activity, suggesting that the target compound’s ester group may offer tunable hydrolysis rates for prodrug strategies .

Carboxamides with 2,5-dimethylphenyl groups show photosynthesis inhibition, suggesting the target compound could share similar mechanisms if modified .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Calculated logP values for analogues suggest the target compound’s logP is intermediate between RUVHUO (lower) and YOYHOK (higher) due to methyl ester and dimethylphenyl balance .
  • Metabolic Stability: Methyl esters are prone to hydrolysis in vivo, whereas amides (e.g., linezolid) exhibit prolonged stability.

Biological Activity

Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C12H14N4O2
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 1264041-10-2

1. Antiviral Activity

Research has indicated that pyrazole derivatives exhibit potential antiviral properties. For instance, a study focusing on pyrazole-based compounds found that certain analogs showed significant inhibitory effects against HIV-1 replication. The structure of this compound may contribute to its activity against viral pathogens, although specific data on this compound's efficacy against HIV remains limited .

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. A series of studies have demonstrated that compounds with similar structures possess selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, certain pyrazoles exhibited a high selectivity index for COX-2, suggesting potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Potential

Preliminary investigations into the anticancer properties of pyrazole derivatives have shown promise. Compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

SubstituentEffect on Activity
Amino GroupEnhances antiviral activity
Methyl GroupsModulate lipophilicity and selectivity for COX enzymes
CarboxylateImportant for binding affinity and solubility

Case Study 1: Antiviral Screening

In a study assessing the antiviral activity of pyrazole derivatives, this compound was included in a library screening against HIV. The compound showed moderate activity with an EC50 value indicating effective inhibition of viral replication without significant cytotoxicity .

Case Study 2: Anti-inflammatory Testing

A series of pyrazole derivatives were tested for their COX inhibitory effects using carrageenan-induced paw edema models in rats. This compound demonstrated notable anti-inflammatory action compared to standard drugs like celecoxib, suggesting its potential as a safer alternative with fewer side effects .

Q & A

Q. What are the standard synthetic routes for Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via cyclocondensation of ethyl acetoacetate, substituted phenylhydrazines, and DMF-DMA (dimethylformamide dimethyl acetal). Critical parameters include solvent selection (e.g., ethanol or DCM/DMF mixtures), temperature control (room temperature for crystallization), and stoichiometric ratios to minimize byproducts. Post-synthetic hydrolysis under basic conditions yields the carboxylate derivative. Yield optimization involves monitoring reaction progress via TLC and adjusting reflux duration .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H stretches at ~3300 cm⁻¹).
  • X-ray Diffraction : Determines crystal system (monoclinic or orthorhombic), space group, and unit cell parameters (e.g., a = 16.146 Å, β = 106.052°).
  • NMR : Confirms substituent positions (e.g., aromatic protons in 2,5-dimethylphenyl at δ 7.2–7.5 ppm). Data interpretation requires cross-validation with computational models (e.g., density functional theory for vibrational modes) .

Q. How does the molecular structure influence its potential as a COX inhibitor?

The pyrazole core and 2,5-dimethylphenyl group mimic prostaglandin-binding motifs, enabling competitive inhibition of cyclooxygenase (COX). The ester group enhances membrane permeability, while the amino group facilitates hydrogen bonding with catalytic residues. Structural analogs show selective COX-2 inhibition, reducing gastric toxicity .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in hydrogen bonding patterns during crystallographic analysis?

Discrepancies between observed and predicted hydrogen bonds (e.g., N-H⋯O vs. C-H⋯O) are resolved using:

  • Graph Set Analysis : Classifies motifs (e.g., R22(8)R_2^2(8)) to identify dominant interactions .
  • SHELXL Refinement : Adjusts displacement parameters and occupancy factors for disordered atoms. High-resolution data (θmax > 25°) improves accuracy .
  • Hirshfeld Surfaces : Quantifies interaction contributions (e.g., π–π stacking vs. H-bonding) .

Q. How can polymorphism be systematically investigated, and how are conflicting crystallographic datasets reconciled?

  • Screening : Crystallize under varied conditions (solvent polarity, temperature gradients).
  • DSC/TGA : Detects thermal transitions indicative of polymorphs.
  • Rietveld Refinement : Analyzes powder XRD data to resolve overlapping peaks. Contradictions arise from twinning or pseudo-symmetry, requiring single-crystal data for unambiguous assignment .

Q. What computational approaches predict physicochemical properties and reactivity?

  • DFT Calculations : Optimize geometry (B3LYP/6-311++G**) and calculate electrostatic potentials to identify nucleophilic/electrophilic sites.
  • MD Simulations : Model solvation effects and diffusion coefficients in biological membranes.
  • Docking Studies : Predict binding affinities to COX isoforms using AutoDock Vina and PDB structures (e.g., 1PXX) .

Q. How do steric and electronic effects of the 2,5-dimethylphenyl group impact synthetic derivatization?

  • Steric Effects : The ortho-methyl groups hinder electrophilic substitution, favoring meta-functionalization.
  • Electronic Effects : Electron-donating methyl groups activate the phenyl ring for SNAr reactions with nitro or halogen substituents. Derivatization requires protecting the amino group (e.g., Boc) to prevent side reactions .

Q. What strategies mitigate challenges in experimental phasing for X-ray crystallography?

  • SHELXC/D/E Pipelines : Employ dual-space algorithms for ab initio phasing with high-throughput compatibility.
  • Anomalous Scattering : Use selenomethionine derivatives or heavy-atom soak (e.g., HgCl₂).
  • Molecular Replacement : Leverage homologous structures (e.g., PDB 4COX) as search models .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Hydrogen Bond Analysis : Mercury Software for graph set visualization .
  • Spectral Data : IR and NMR libraries (Sadler, NIST) for peak assignment .

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